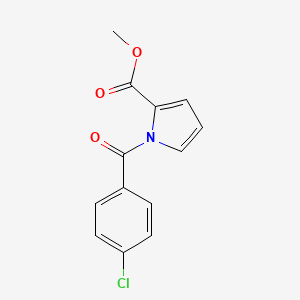
methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate” can be inferred from its name. It likely contains a pyrrole ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to one of the carbon atoms of the pyrrole ring is a 4-chlorobenzoyl group and a carboxylate ester group .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The study by Silva et al. (2012) demonstrated the ab initio crystal structure determination of two chain functionalized pyrroles, one of which closely resembles the subject compound, highlighting their potential as antitumoral agents. These compounds crystallized in the monoclinic system and were determined using Monte Carlo techniques followed by Rietveld refinement (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Polymerization Processes
Pratap and Heller (1992) explored the role of 1-Methyl-2-pyrrolidinone as an electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylene. This study presents an insight into the polymerization process involving pyrrole derivatives, albeit indirectly related to the compound (Pratap & Heller, 1992).
Organic Synthesis and Chemical Transformations
Galenko et al. (2015) discussed the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method introduces a substituent at the pyrrole nitrogen, showcasing the versatility of pyrrole derivatives in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Crystal Engineering
Yin and Li (2006) explored the supramolecular structures formed by pyrrole-2-carboxylates, discovering a robust supramolecular synthon for crystal engineering. This research indicates the potential of pyrrole derivatives in designing novel crystal structures (Yin & Li, 2006).
Eigenschaften
IUPAC Name |
methyl 1-(4-chlorobenzoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKZZVFOJHKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)
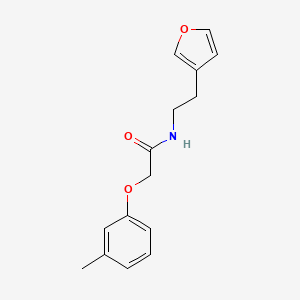
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)



![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
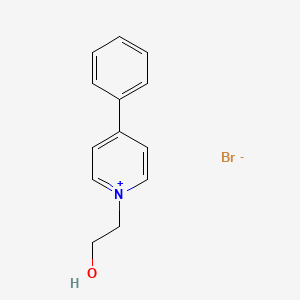
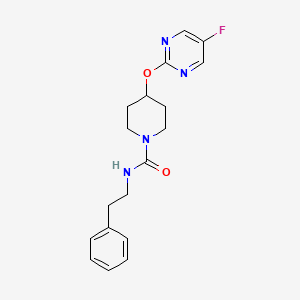
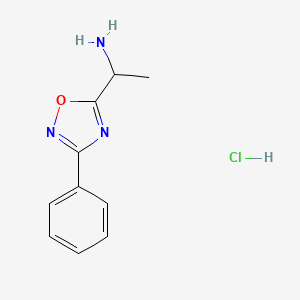
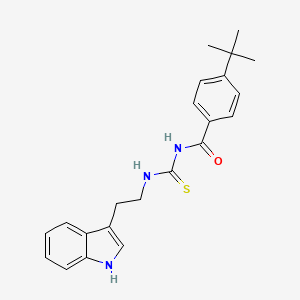

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)